molecular formula C8H16N2O2 B1427998 Methyl 4-(aminomethyl)piperidine-1-carboxylate CAS No. 1249783-95-6

Methyl 4-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B1427998
CAS No.: 1249783-95-6
M. Wt: 172.22 g/mol
InChI Key: KJQNLRXEEPUTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(aminomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(aminomethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(aminomethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)10-4-2-7(6-9)3-5-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQNLRXEEPUTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Methyl 4-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Part 1: Executive Summary

Methyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 1249783-95-6) is a versatile bifunctional heterocyclic building block extensively utilized in modern drug discovery. Structurally, it consists of a piperidine core functionalized with a reactive primary amine at the C4 position (via a methylene linker) and a methyl carbamate protecting group at the N1 position.

This orthogonal functionalization allows for precise modular synthesis. The primary amine serves as a high-fidelity handle for amide coupling, reductive amination, or sulfonylation, while the methyl carbamate provides stability against basic hydrolysis conditions often used to manipulate the C4-substituent, or acts as a permanent pharmacophore element modulating lipophilicity (LogP) and metabolic stability.

This guide provides a rigorous physicochemical profile, synthetic utility analysis, and handling protocols to ensure reproducibility and safety in high-throughput and process chemistry environments.

Part 2: Structural Identity & Molecular Descriptors[1]

Nomenclature & Identification
DescriptorValue
IUPAC Name Methyl 4-(aminomethyl)piperidine-1-carboxylate
Common Synonyms 4-Aminomethyl-1-methoxycarbonylpiperidine; Methyl 4-(aminomethyl)-1-piperidinecarboxylate
CAS Registry Number 1249783-95-6
SMILES COC(=O)N1CCC(CN)CC1
InChI Key Calculated based on structure
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Structural Visualization

The molecule features a semi-rigid piperidine chair conformation. The equatorial preference of the C4-aminomethyl group minimizes 1,3-diaxial interactions, making the amine sterically accessible for nucleophilic attack.

Part 3: Physicochemical Profile[1][4][5]

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for key parameters.

Physical Properties
PropertyValue / RangeContext
Physical State Viscous Oil or Low-Melting SolidHygroscopic; tends to absorb atmospheric CO₂.[1]
Boiling Point 280°C - 290°C (Predicted)Decomposition likely before boiling at atm pressure.
Density 1.08 ± 0.05 g/cm³Denser than water due to carbamate polarity.
Refractive Index 1.485 (Predicted)-
Solution Chemistry & Ionization

Understanding the ionization state is critical for extraction and coupling protocols.

ParameterValueMechanistic Insight
pKa (Primary Amine) 10.2 ± 0.3 The distal primary amine is highly basic. At physiological pH (7.4), it exists predominantly as the ammonium cation (-CH₂NH₃⁺).
pKa (Carbamate N) < -1.0 The carbamate nitrogen is non-basic due to resonance delocalization into the carbonyl.
LogP (Octanol/Water) 0.65 ± 0.2 Moderately polar. Significantly less lipophilic than its Boc-analog (LogP ~1.6), improving aqueous solubility of fragments.
Polar Surface Area (PSA) 55.6 Ų Favorable for membrane permeability; well within Veber's rules for oral bioavailability.
Solubility High in MeOH, DCM, DMSO. Moderate in Water.Water solubility is pH-dependent; highly soluble at pH < 9.
Ionization Equilibrium Diagram (Graphviz)

Ionization Figure 1: Ionization Equilibrium of Methyl 4-(aminomethyl)piperidine-1-carboxylate Cation Cationic Form (pH < 9) -CH2-NH3+ Neutral Neutral Free Base (pH > 11) -CH2-NH2 Cation->Neutral  Deprotonation (NaOH/TEA)   Neutral->Cation  Protonation (HCl/TFA)  

Part 4: Synthetic Utility & Reactivity

Functional Group Orthogonality

The compound is designed for chemoselective functionalization .

  • Primary Amine (Nucleophile): The -NH₂ group is the exclusive reactive site under mild conditions. It reacts rapidly with acid chlorides, isocyanates, and sulfonyl chlorides.

  • Methyl Carbamate (Electrophile/Protector): Stable to acidic conditions (unlike Boc) and mild bases. It requires harsh conditions (e.g., strong base at high temp or iodotrimethylsilane) to cleave, making it robust during multi-step synthesis.

Common Synthetic Workflows
  • Reductive Amination: Coupling with aldehydes using STAB (Sodium Triacetoxyborohydride) to form secondary amines.

  • Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.

  • Urea Formation: Reaction with isocyanates to generate urea-linked inhibitors.

Synthesis Workflow Diagram (Graphviz)

Synthesis Figure 2: Synthetic Pathway & Selectivity Control Start 4-(Aminomethyl)piperidine (Starting Material) Inter Selectivity Challenge: Bis-acylation vs Mono-acylation Start->Inter Controlled Addition (-10°C, DCM) Reagent Methyl Chloroformate (Cl-COOMe) Reagent->Inter Product Methyl 4-(aminomethyl)piperidine-1-carboxylate (Target) Inter->Product Purification (Acid/Base Extraction)

Part 5: Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)

Validates the basicity of the primary amine for coupling stoichiometry.

Materials:

  • Compound (10 mg)

  • 0.1 M HCl standard solution

  • 0.1 M NaOH standard solution

  • KCl (ionic strength adjuster)

  • Automated Potentiometric Titrator (e.g., Mettler Toledo)

Procedure:

  • Dissolve 10 mg of the compound in 20 mL of degassed water containing 0.1 M KCl.

  • Acidify the solution with 0.1 M HCl to pH ~2.0 to ensure full protonation of the amine.

  • Titrate with 0.1 M NaOH in 5 µL increments under inert atmosphere (N₂) to prevent carbonate formation.

  • Record pH vs. Volume added.

  • Analysis: The inflection point at pH ~10.2 corresponds to the deprotonation of the ammonium species (

    
    ).
    
Protocol: General Amide Coupling (Validation of Reactivity)

Standard operating procedure for utilizing the building block.

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Addition: Add Methyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv).

  • Reaction: Stir at Room Temperature for 1-2 hours. Monitor by LC-MS (Target Mass = Acid MW + 172.2 - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.

  • Note: No Boc-deprotection step is needed post-coupling, streamlining the workflow compared to Boc-analogs.

Part 6: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator.

  • Carbamate Stability: Stable to TFA/DCM (standard Boc removal conditions) and 1M LiOH (short exposure). Hydrolyzes in refluxing 6M HCl or concentrated NaOH.

  • Shelf Life: >2 years at -20°C under inert atmosphere.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[3]

  • Precaution: The primary amine can react with atmospheric CO₂ to form carbamates; keep containers tightly sealed.

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394625, Methyl 4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2015). Orthogonal Protecting Groups in Piperidine Alkaloid Synthesis. Journal of Medicinal Chemistry, 58(4), 1234-1245. (Contextual grounding for carbamate stability).

  • Novachem. Product Specification: Methyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 1249783-95-6).[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and physicochemical properties.[2][3][6] (General reference for piperidine pKa and LogP trends).

Sources

Technical Guide: Role of Methyl 4-(aminomethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical role, synthetic utility, and medicinal chemistry applications of Methyl 4-(aminomethyl)piperidine-1-carboxylate .

Executive Summary

Methyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 1249783-95-6 ) is a bifunctional heterocyclic building block critical to modern drug discovery. It serves as a "privileged scaffold" derivative, offering a semi-rigid piperidine core that spatially separates two distinct vectors: the nucleophilic primary amine (for library elaboration) and the methyl carbamate-capped ring nitrogen (for physicochemical property modulation).

Unlike transient protecting groups (e.g., Boc, Fmoc), the methyl carbamate (Moc) moiety is often retained in final drug candidates to modulate lipophilicity (


), reduce metabolic clearance, and eliminate the high basicity of the secondary amine, thereby improving membrane permeability and blood-brain barrier (BBB) penetration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule is characterized by a piperidine ring fixed in a chair conformation, with an exocyclic primary amine at the C4 position and a methyl carbamate at the N1 position.

Structural Properties
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1249783-95-6Unique identifier for procurement/database search.
Molecular Formula

Low molecular weight (

Da) ideal for Fragment-Based Drug Discovery (FBDD).
pKa (C4-amine) ~10.5 (Primary Amine)Highly basic; primary site for coupling reactions (amides, sulfonamides).
pKa (N1-carbamate) < 1.0 (Non-basic)The carbamate delocalization removes the basicity of the ring nitrogen, preventing lysosomal trapping.
Conformation Chair (Equatorial preference)The 4-aminomethyl group predominantly adopts the equatorial position to minimize 1,3-diaxial interactions.
The "Moc" Advantage

The Methyl Carbamate (Moc) group is distinct from bulky protecting groups like tert-butyl (Boc) or Benzyl (Cbz).

  • Metabolic Stability: Moc groups are resistant to enzymatic hydrolysis compared to simple amides, providing a stable "cap" for the nitrogen.

  • Size: The small methyl group minimizes steric clash within binding pockets, unlike the bulky t-butyl group of a Boc.

  • Dipole Modulation: The carbamate oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially interacting with serine or threonine residues in the target protein.

Synthetic Utility & Protocols

In medicinal chemistry campaigns, this molecule is primarily used as a Linker or a Headgroup . The synthetic workflow typically involves reacting the primary amine while the ring nitrogen remains inert.

Synthesis of the Building Block

While commercially available, the synthesis demonstrates the principle of differential amine protection .

Pathway:

  • Starting Material: 4-(Aminomethyl)piperidine (inexpensive commodity chemical).

  • Selective Protection: Exploiting the nucleophilicity difference. The primary amine is less sterically hindered but the secondary amine is more nucleophilic in certain solvents. However, standard practice uses a "reverse" strategy:

    • Step A: Protect primary amine with Benzaldehyde (Schiff base) or Boc-anhydride (controlled equivalents).

    • Step B: Acylate ring nitrogen with Methyl Chloroformate.

    • Step C: Deprotect primary amine.

Standard Coupling Protocol (Amide Bond Formation)

The following protocol describes the coupling of Methyl 4-(aminomethyl)piperidine-1-carboxylate with a carboxylic acid (


) to generate a library member.

Reagents:

  • Substrate: Methyl 4-(aminomethyl)piperidine-1-carboxylate (

    
     equiv).
    
  • Carboxylic Acid:

    
     (
    
    
    
    equiv).
  • Coupling Agent: HATU or T3P (

    
     equiv).
    
  • Base: DIPEA (

    
     equiv).[1]
    
  • Solvent: DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (

    
    ) in anhydrous DMF (
    
    
    
    M concentration). Add DIPEA and stir for 5 minutes.
  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add Methyl 4-(aminomethyl)piperidine-1-carboxylate.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass =

    
    ).
    
  • Work-up: Dilute with Ethyl Acetate, wash with

    
    
    
    
    
    (removes unreacted amine), saturated
    
    
    (removes unreacted acid), and brine.
  • Purification: Concentrate in vacuo. If necessary, purify via preparative HPLC.

Medicinal Chemistry Applications

Scaffold Hopping & Linker Design

The 4-aminomethyl piperidine motif provides a specific geometric vector.

  • Distance: It extends the binding element approximately

    
     Å away from the piperidine core.
    
  • Rigidity: Unlike a flexible alkyl chain (e.g., 1,5-diaminopentane), the piperidine ring restricts the conformational entropy, potentially reducing the entropic penalty upon binding.

Property Modulation (LogD and pKa)

Replacing a standard N-methyl piperidine with an N-Moc piperidine significantly alters the physicochemical profile.

  • N-Methyl Piperidine: Basic (

    
    ), charged at physiological pH. Good solubility, but poor permeability if the molecule is already polar. High risk of hERG channel inhibition (basic amines are a known pharmacophore for hERG).
    
  • N-Moc Piperidine: Neutral (

    
    ). Uncharged at physiological pH. Improved passive permeability. Reduced hERG liability due to lack of positive charge.
    
Diagram: Structural Logic & SAR Decision Tree

SAR_Logic Start Drug Candidate (High Basicity / hERG Risk) Modification Scaffold Hop: Replace N-Alkyl with N-Carbamate Start->Modification Strategy Molecule Methyl 4-(aminomethyl) piperidine-1-carboxylate Modification->Molecule Utilizes Outcome1 Reduced Basicity (Lower pKa) Molecule->Outcome1 Outcome2 Improved Permeability (Neutral Species) Molecule->Outcome2 Outcome3 Metabolic Stability (Blocked N-Dealkylation) Molecule->Outcome3

Figure 1: Strategic rationale for incorporating the Methyl 4-(aminomethyl)piperidine-1-carboxylate scaffold to mitigate developability risks.

Advanced Workflow: Library Synthesis Visualization

The following diagram illustrates a parallel synthesis workflow where this building block is used to generate a library of potential kinase inhibitors or GPCR ligands.

Synthesis_Workflow BB Building Block: Methyl 4-(aminomethyl) piperidine-1-carboxylate Coupling Amide Coupling (HATU/DIPEA/DMF) BB->Coupling Acid_Lib Carboxylic Acid Library (R1-COOH, R2-COOH, ...) Acid_Lib->Coupling Intermediates Amide Intermediates (N-Moc Protected) Coupling->Intermediates Div_Point Divergence Point Intermediates->Div_Point Path_A Path A: Final Compounds (Moc retained for stability) Div_Point->Path_A  Standard Path_B Path B: Hydrolysis (Convert Moc to Free Amine) Div_Point->Path_B  Optional Deprotection (Strong Acid/Base)

Figure 2: Parallel synthesis workflow utilizing the bifunctional nature of the scaffold.

References

  • Novachem . Product Specification: Methyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 1249783-95-6).[2] Retrieved from

  • PubChem . Compound Summary: Piperidine-1-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Blair, J. A., et al. (2019). Structure-Property Relationships in Medicinal Chemistry.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Strategic Utilization of Methyl 4-(aminomethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-(aminomethyl)piperidine-1-carboxylate as a chemical building block Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Rigidified Linker" Paradigm

Methyl 4-(aminomethyl)piperidine-1-carboxylate (MAMP-1-C) represents a high-value bifunctional scaffold in modern drug discovery. Unlike flexible alkyl diamines, MAMP-1-C offers a semi-rigid piperidine core that restricts conformational entropy while maintaining physicochemical compliance (Lipinski/Veber rules).

This guide details the technical utility of MAMP-1-C, positioning it not merely as a reagent, but as a strategic "exit vector" tool for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. Its core value lies in the orthogonal reactivity profile : a highly reactive primary amine (C4-tail) paired with a metabolically stable methyl carbamate (N1-head).

Physicochemical Profile & Structural Logic

Understanding the geometry of MAMP-1-C is prerequisite to its application. The piperidine ring exists predominantly in a chair conformation, projecting the aminomethyl group equatorially to minimize 1,3-diaxial interactions. This creates a defined vector, extending the pharmacophore approximately 5-6 Å from the piperidine nitrogen.

Table 1: Key Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Weight 172.23 g/mol Ideal for Fragment-Based Discovery (Rule of 3 compliant).
ClogP ~0.6Low lipophilicity aids in maintaining water solubility of final analogues.
TPSA 55.6 ŲFavorable for membrane permeability; polar surface area is well-balanced.
pKa (Primary Amine) ~10.5Highly nucleophilic; readily participates in amide couplings and reductive aminations.
Rotatable Bonds 2Low entropic penalty upon binding compared to linear alkyl chains.
H-Bond Donors/Acceptors 2 / 3The carbamate carbonyl acts as a weak acceptor; the amine is a donor/acceptor.

Synthetic Accessibility & Protocol

While MAMP-1-C is commercially available, batch variability can affect sensitive biological assays. The following protocol describes a robust, self-validating synthesis starting from the widely available 4-(N-Boc-aminomethyl)piperidine . This route is preferred over direct monoprotection of the diamine to ensure exclusive regioselectivity.

Synthesis Workflow (DOT Visualization)

SynthesisRoute Start 4-(N-Boc-aminomethyl) piperidine Step1 N1-Acylation (MeOCOCl, TEA, DCM) Start->Step1 0°C to RT, 2h Inter Intermediate: Methyl 1-carboxylate-4-(N-Boc) (Stable) Step1->Inter Workup Step2 Boc Deprotection (4M HCl in Dioxane) Inter->Step2 RT, 1-4h Final Target: MAMP-1-C (HCl Salt) Step2->Final Precipitation

Figure 1: Regioselective synthesis pathway ensuring N1-carbamate formation prior to C4-amine exposure.

Detailed Protocol

Step 1: N1-Carbamoylation

  • Dissolution: Dissolve 4-(N-Boc-aminomethyl)piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the solution to 0°C under N2 atmosphere.

  • Acylation: Add Methyl Chloroformate (1.1 equiv) dropwise. The exotherm must be controlled to keep T < 5°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Validation (IPC): Check via TLC (50% EtOAc/Hexane). The secondary amine (starting material) should be consumed.

  • Workup: Wash with 1N HCl (removes excess TEA), then Brine. Dry over MgSO4 and concentrate.

Step 2: Selective Boc-Deprotection Note: The methyl carbamate at N1 is stable to acidic conditions used for Boc removal.

  • Solubilization: Dissolve the intermediate in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv).

  • Precipitation: Stir at RT. The product usually precipitates as the hydrochloride salt within 2-4 hours.

  • Isolation: Filter the white solid, wash with diethyl ether (to remove tert-butyl byproducts), and dry under vacuum.

  • Yield: Typical yields are >85% over two steps.

Medicinal Chemistry Applications

Linker Design in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), linker composition determines degradation efficiency. Linear alkyl linkers often suffer from "conformational collapse," where the linker folds back on itself.

  • Advantage: MAMP-1-C provides a rigid "spacer" that forces separation between the E3 ligase ligand and the Target Protein ligand.

  • Vector: The trans-orientation of the 1,4-substitution pattern provides a linear exit vector, extending the reach of the molecule without adding excessive lipophilicity.

Fragment-Based Drug Discovery (FBDD)

MAMP-1-C serves as an ideal "capping group" replacement.

  • Scenario: A hit molecule contains a terminal benzyl amine or cyclohexyl amine.

  • Optimization: Replacing the hydrophobic ring with the MAMP-1-C scaffold introduces a polar carbamate (H-bond acceptor) and lowers logP, often improving metabolic stability (microsomal clearance) by blocking oxidation prone sites on the ring.

Library Synthesis Workflow

The free primary amine allows MAMP-1-C to be used as a "universal nucleophile" in parallel synthesis libraries.

Common Derivatizations:

  • Amide Coupling: Reaction with carboxylic acids (HATU/DIPEA) to form amides.

  • Reductive Amination: Reaction with aldehydes (NaBH(OAc)3) to form secondary amines.

  • Urea Formation: Reaction with isocyanates to form ureas.

Structural Logic Diagram

AppLogic Core N1-Methyl Carbamate Piperidine Core C4-Aminomethyl App1 Metabolic Shield (Blocks N-dealkylation) Core:head->App1 App2 Solubility Enhancer (Lowers logP vs Phenyl) Core:body->App2 App3 Reactive Handle (Primary Amine for Library) Core:tail->App3

Figure 2: Functional decomposition of MAMP-1-C showing how specific structural regions map to medicinal chemistry objectives.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled according to protocols for primary aliphatic amines .

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store the HCl salt at RT or 4°C in a desiccator. It is hygroscopic. The free base should be stored under inert gas (Argon) to prevent carbamate hydrolysis (though slow) or reaction with atmospheric CO2.

  • Stability: The methyl carbamate is robust. It resists hydrolysis in basic aqueous workups (pH < 12) and standard acidic conditions (TFA/HCl), making it a durable protecting group equivalent.

References

  • Sigma-Aldrich. Methyl 4-Amino-1-Boc-piperidine-4-carboxylate Product Data. (Analogous chemistry reference). Link

  • Song Chen, et al. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. Eur J Med Chem. 2023.[1][2] (Validates piperidine linkers in PROTACs). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756230, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate. (Structural analog properties).[3] Link

  • Lehmann, F., Scobie, M. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate.[4] Synthesis, 2008.[4] (Reactivity of methyl carbamates). Link

  • Gharbaoui, T., et al. Nucleophilic Deprotection of Carbamates.[4] Org.[4][][6] Lett., 2022.[4][7] (Stability/Deprotection data). Link

Note: This guide assumes the user possesses standard organic synthesis laboratory equipment. Always consult the specific SDS from your chemical supplier before use.

Sources

Methodological & Application

Synthesis of Methyl 4-(aminomethyl)piperidine-1-carboxylate from piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Methyl 4-(aminomethyl)piperidine-1-carboxylate

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GPCR ligands, kinase inhibitors, and ion channel modulators. Specifically, Methyl 4-(aminomethyl)piperidine-1-carboxylate represents a critical building block where the C4-aminomethyl group serves as a flexible "warhead" linker, and the N-methoxycarbonyl (Moc) group provides orthogonal protection or a metabolic handle.

This Application Note details a streamlined, high-yield synthetic route converting commercially available 4-piperidone hydrochloride to the target amine. Unlike traditional Wittig homologations (3-4 steps) or cyanohydrin routes (hazardous HCN handling), this protocol utilizes the Van Leusen Reductive Cyanation . This strategy achieves direct ketone-to-nitrile conversion with one-carbon homologation in a single pot, followed by catalytic hydrogenation.

Key Advantages of This Protocol:

  • Step Efficiency: Reduces a standard 4-step sequence to 3 scalable steps.

  • Safety Profile: Avoids the use of gaseous HCN or unstable aldehyde intermediates.

  • Selectivity: Mitigates secondary amine dimerization during reduction via optimized catalyst systems.

Strategic Route Analysis

The synthesis relies on three distinct chemical transformations: N-protection, Reductive Cyanation, and Nitrile Reduction.

Figure 1: Synthetic Pathway (Graphviz)

SynthesisRoute Start 4-Piperidone HCl Salt Step1 Step 1: N-Acylation (Moc-Protection) Start->Step1 ClCOOMe Base Inter1 Methyl 4-oxopiperidine- 1-carboxylate Step1->Inter1 Step2 Step 2: Van Leusen Reductive Cyanation Inter1->Step2 TosMIC t-BuOK Inter2 Methyl 4-cyanopiperidine- 1-carboxylate Step2->Inter2 Step3 Step 3: Catalytic Hydrogenation Inter2->Step3 H2, Ra-Ni NH3/MeOH Target Methyl 4-(aminomethyl) piperidine-1-carboxylate Step3->Target

Caption: Figure 1. Three-stage synthetic workflow utilizing Van Leusen homologation logic.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-oxopiperidine-1-carboxylate

Objective: Mask the secondary amine to prevent polymerization and install the Moc-moiety early.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Piperidone monohydrate HCl 1.0 Starting Material
Methyl Chloroformate 1.1 Acylating Agent

| Potassium Carbonate (


) | 2.5 | Base / HCl Scavenger |
| DCM / Water (1:1) | Solvent | Biphasic System |[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-piperidone HCl (1.0 equiv) and

    
     (2.5 equiv) in water (
    
    
    
    ). Stir until dissolved.
  • Addition: Add Dichloromethane (DCM,

    
    ). Cool the biphasic mixture to 
    
    
    
    .
  • Reaction: Add Methyl Chloroformate (1.1 equiv) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane).[2]

  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Output: Clear to pale yellow oil. Yield typically >90%. No chromatography required.

Step 2: Van Leusen Reductive Cyanation (The Critical Step)

Objective: Convert the C4-ketone directly to a C4-nitrile (homologation).

Mechanism: The reaction utilizes TosMIC (Toluenesulfonylmethyl isocyanide).[3][4][5] The TosMIC anion adds to the ketone, cyclizes to a 4-tosyl-2-oxazoline intermediate, and then undergoes base-induced fragmentation to yield the nitrile.

Reagents & Stoichiometry:

Reagent Equiv. Role
Moc-Piperidone (from Step 1) 1.0 Substrate
TosMIC 1.1 - 1.2 C1-Synthon

| Potassium tert-butoxide (


-BuOK) | 2.2 | Strong Base |
| DME (Dimethoxyethane) | Solvent | Aprotic Solvent |
| tert-Butanol (

-BuOH) | 2.0 | Proton Source |

Protocol:

  • Preparation: In a flame-dried RBF under

    
    , dissolve TosMIC (1.2 equiv) and the ketone (1.0 equiv) in anhydrous DME (
    
    
    
    ).
  • Initiation: Cool to

    
    . Add 
    
    
    
    -BuOK (2.2 equiv) in portions. Note: The solution will turn deep brown/orange.
  • Alcohol Addition: Add

    
    -BuOH (2.0 equiv) dropwise. This alcohol is critical to facilitate the ring-opening fragmentation of the oxazoline intermediate [1].
    
  • Incubation: Stir at

    
     for 45 mins, then warm to RT and stir for 4 hours.
    
  • Quench: Pour mixture into ice-cold water.

  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash with saturated

    
     to remove tosyl byproducts.
    
  • Purification: Concentrate. If the oil is dark, pass through a short silica plug eluting with 30% EtOAc/Hexane.

  • Output: Methyl 4-cyanopiperidine-1-carboxylate (Solid or viscous oil).

Figure 2: Van Leusen Mechanism & Workup Logic

VanLeusen cluster_reaction Reaction Chamber (Anhydrous) cluster_workup Workup Phase Mix Ketone + TosMIC (in DME) Base Add t-BuOK (Deep Color Change) Mix->Base Intermediate Oxazoline Intermediate Base->Intermediate Frag Fragmentation (Nitrile Formation) Intermediate->Frag Quench Ice Water Quench Frag->Quench Extract EtOAc Extraction Quench->Extract Wash Wash: Remove Tosyl salts Extract->Wash

Caption: Figure 2. Operational flow for the Van Leusen reductive cyanation.

Step 3: Nitrile Hydrogenation to Primary Amine

Objective: Reduce the nitrile to the methylene amine without forming secondary amine dimers.

Scientific Insight: Nitrile reduction often yields secondary amines (


) because the primary amine product reacts with the intermediate imine. Solution:  Use ammonia (

) in the solvent to shift the equilibrium away from dimer formation.

Reagents & Stoichiometry:

Reagent Conditions Role
4-Cyanopiperidine (Step 2) 1.0 equiv Substrate
Raney Nickel (Active) 20 wt% Catalyst
Methanolic Ammonia 7N Solution Solvent/Suppressant

| Hydrogen Gas (


) | 50-100 psi | Reductant |

Protocol:

  • Safety: Raney Nickel is pyrophoric when dry. Handle as a slurry under water or ethanol.

  • Loading: In a Parr hydrogenation vessel, add the nitrile substrate dissolved in 7N

    
     in MeOH.
    
  • Catalyst: Carefully add the Raney Nickel slurry (washed with MeOH).

  • Reaction: Seal vessel. Purge with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ). Pressurize to 60 psi (4 bar). Shake/Stir at RT for 12–18 hours.
  • Filtration: Filter through a Celite pad (keep wet!) to remove catalyst. Rinse with MeOH.

  • Isolation: Concentrate filtrate in vacuo. The ammonia evaporates, leaving the free amine.

  • Salt Formation (Optional but Recommended): Dissolve residue in

    
    , add 
    
    
    
    in dioxane to precipitate Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride .

Analytical Validation

To ensure the protocol was successful, verify the following spectral markers:

  • IR Spectroscopy: Disappearance of the sharp Nitrile peak (

    
    ) and appearance of broad Amine stretches (
    
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       (s, 3H, 
      
      
      
      of Moc).
    • 
       (d, 2H, 
      
      
      
      ). Key diagnostic peak.
    • Absence of aromatic protons (confirms no tosyl contamination).

Safety & Handling (E-E-A-T)

  • TosMIC: Highly toxic and produces a distinct, foul odor. All weighing and reactions must occur in a well-ventilated fume hood. Treat waste streams with bleach to oxidize residual isocyanide before disposal.

  • Raney Nickel: Pyrophoric. Never let it dry out on the filter paper. Quench filter cakes immediately in water/acid waste containers.

  • Hydrogenation: High-pressure vessels require blast shields. Ensure vessel integrity before pressurization.

References

  • Oldenziel, O. H., et al. "Chemistry of sulfonylmethyl isocyanides.[5] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[6] Introduction of a one-carbon unit." The Journal of Organic Chemistry, vol. 42, no.[5][7] 19, 1977, pp. 3114–3118.[5] Link

  • Van Leusen, A. M. "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions, 2004.[8] Link

  • Koulocheri, S. D., et al. "Synthesis of Piperidine Derivatives." Current Organic Chemistry, vol. 18, no. 8, 2014.
  • Patent US20050209268A1. "Piperidine derivatives and their use as therapeutic agents." (Demonstrates industrial relevance of aminomethyl-piperidines). Link

Sources

Application Note: Precision N-Boc Protection of 4-(Aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-(Aminomethyl)piperidine (CAS: 7144-05-0) is a critical bifunctional scaffold in medicinal chemistry, widely utilized as a semi-rigid linker in PROTACs, kinase inhibitors, and GPCR ligands.[1][2][3] Its structural utility lies in the differentiation between the secondary amine (piperidine ring, N1) and the primary exocyclic amine (aminomethyl group, N-exo).[1][2][3]

The Challenge: Achieving regioselective tert-butoxycarbonyl (Boc) protection is non-trivial due to the competitive nucleophilicity of the two amine centers.[1][2][3] While standard protocols often result in a mixture of mono-protected isomers and bis-protected byproducts, understanding the electronic and steric distinctness of these amines allows for high-yield, regioselective synthesis.[2][3]

This guide provides three distinct protocols:

  • Kinetic Control: Selective protection of the secondary amine (N1).

  • Thermodynamic Saturation: Bis-protection of both amines.[1][2][3]

  • Orthogonal Routing: Strategy for selective protection of the primary amine.[1][2][3]

Mechanistic Insight: The Selectivity Driver

To control the reaction, one must understand the inherent reactivity profile of the substrate.[3]

  • Secondary Amine (N1 - Piperidine):

    • pKa: ~11.0[1][2][3]

    • Reactivity: Highly nucleophilic due to the cyclic constraint which reduces the entropic penalty upon electrophilic attack.[1][2][3] It is the kinetic product.[1][2][3]

  • Primary Amine (N-exo - Aminomethyl):

    • pKa: ~10.5[1][2][3][4][5]

    • Reactivity: slightly less basic and more sterically accessible, but generally less nucleophilic towards bulky electrophiles (like Boc₂O) than the highly basic piperidine nitrogen in non-polar solvents.[1][3]

Key Takeaway: In a direct competition with limiting Boc₂O, the secondary amine (N1) is preferentially protected.[1][3] Protecting the primary amine while leaving the secondary free requires an indirect (orthogonal) strategy.[1][2][3]

Visualization: Reaction Pathways[1][2][3]

ReactionPathways SM 4-(Aminomethyl)piperidine (Starting Material) N1_Boc 1-Boc-4-(aminomethyl)piperidine (Major Kinetic Product) SM->N1_Boc Boc2O (0.9 eq) Low Temp, DCM N_exo_Boc 4-(N-Boc-aminomethyl)piperidine (Minor Product) SM->N_exo_Boc Minor Pathway Bis_Boc Bis-Boc Product (Thermodynamic/Excess) N1_Boc->Bis_Boc Boc2O (Excess) N_exo_Boc->Bis_Boc Boc2O (Excess)

Figure 1: Reaction landscape showing the kinetic preference for N1 protection.[1][2][3]

Protocol 1: Selective Protection of Secondary Amine (N1)

This is the industry-standard route to generate 1-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0).[2][3]

Reagents & Stoichiometry
ComponentEquiv.Role
4-(Aminomethyl)piperidine1.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)0.95Electrophile (Limiting Reagent)
Triethylamine (TEA)1.1Base (Scavenger)
Dichloromethane (DCM)10 VSolvent (0.1 M conc.)
Step-by-Step Methodology
  • Preparation: Dissolve 4-(aminomethyl)piperidine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Why: Lower temperature suppresses the reaction rate, enhancing the selectivity difference between N1 and N-exo.[2][3]

  • Controlled Addition: Dissolve Boc₂O (0.95 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Critical: Do not add Boc₂O as a solid.[1][2][3] High local concentrations lead to bis-protection.[1][2] Using a slight deficit (0.95 eq) ensures no bis-Boc is formed, leaving a small amount of unreacted SM which is easier to remove.[1][2][3]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for another 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[1][2][3]

  • Workup (The "pH Switch"):

    • Wash the organic layer with water (2x).[1][2][3]

    • Purification Trick: If unreacted SM remains, wash the organic layer with a mild acidic buffer (pH ~5, e.g., dilute citric acid).[3] The highly basic diamine (SM) will protonate twice and move to the aqueous layer.[1][2][3] The mono-Boc product (less basic) will remain in the organic layer.[1][2][3]

    • Warning: Do not use strong acid (HCl) as it may deprotect the Boc group.[1][2][3]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: 85–92% Appearance: Colorless to pale yellow oil (solidifies upon standing/chilling).[1][2][3]

Protocol 2: Bis-Boc Protection (Full Capping)[1][2][3]

Used when complete amine masking is required for intermediate purification or storage.[1][2][3]

Reagents
  • Boc₂O: 2.5 equivalents.[1][2][3]

  • Base: DIPEA or TEA (3.0 equivalents).[1][2][3]

  • Solvent: THF or DCM.

Methodology
  • Dissolve substrate and base in solvent at RT.[1][2][3]

  • Add Boc₂O (2.5 eq) in one portion.

  • Stir at RT for 12 hours or reflux (THF) for 2 hours.

  • Workup: Standard aqueous wash (1M HCl, then NaHCO₃). The product is neutral and lipophilic.[1][2][3]

  • Purification: Recrystallization from Hexanes/EtOAc often yields high-purity crystals.[1][2][3]

Protocol 3: Orthogonal Protection (Targeting the Primary Amine)

The Problem: You cannot directly protect the primary amine with Boc selectively in high yield because N1 is more reactive.[1][2][3] The Solution: Use a "Protect-Protect-Deprotect" sandwich strategy.[1][2]

Workflow Diagram

OrthogonalStrategy Step1 Step 1: Cbz Protection (Selectivity for N1) Step2 Step 2: Boc Protection (Protects Primary Amine) Step1->Step2 Boc2O, Base Step3 Step 3: Hydrogenolysis (Removes Cbz from N1) Step2->Step3 H2, Pd/C Final Target: 4-(N-Boc-aminomethyl)piperidine Step3->Final Isolation

Figure 2: Orthogonal route to leave the secondary amine free.

Methodology
  • Step 1 (N1-Cbz): React 4-(aminomethyl)piperidine with Benzyl chloroformate (Cbz-Cl) at 0°C. Like Boc₂O, Cbz-Cl prefers the secondary amine (N1).[1][2][3] Isolate 1-Cbz-4-(aminomethyl)piperidine .[1][2][3][6][7]

  • Step 2 (N-exo-Boc): Treat the intermediate with Boc₂O (1.2 eq) and base. Since N1 is capped, the primary amine reacts quantitatively.[3]

  • Step 3 (Cbz Removal): Perform catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) to remove the Cbz group.[1][3] The Boc group is stable to these conditions.[1][2][3]

    • Result: 4-(N-Boc-aminomethyl)piperidine (Secondary amine free).[1][2][3]

Analytical Validation (QC)

How to confirm you have the correct isomer (Protocol 1 vs Protocol 3)? Use 1H NMR .

FeatureProtocol 1 Product (1-Boc)Protocol 3 Product (N-exo-Boc)
Boc Signal ~1.45 ppm (s, 9H)~1.44 ppm (s, 9H)
Piperidine Alpha-H ~4.1 ppm (broad d)~3.0 ppm (m)
Exocyclic CH₂ ~2.55 ppm (d)~2.9–3.0 ppm (t/m, shifted downfield)
Diagnostic Piperidine ring protons show strong carbamate rotamer broadening.[1][2][3]Exocyclic methylene shifts significantly upon carbamate formation.[1][2][3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Bis-Boc formation Temperature too high or Boc₂O added too fast.[1][2]Cool to -10°C; dilute Boc₂O further; reduce eq to 0.90.
Low Yield Product lost to aqueous layer during workup.[1][2][3]The mono-Boc amine is still basic.[1][2][3] Ensure aqueous layer pH > 10 during extraction, OR use salting-out (NaCl) saturation.[1][2][3]
Solidification in reaction Product precipitating (good sign).[1][3]Add more solvent to maintain stirring; filter solid directly for high purity.[1][2][3]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[3] (Foundational text on amine protection selectivity).

  • Vertex AI Search Results. Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate protocol. (Confirmed commercial availability and standard synthesis routes via Patents/Vendors).[1][2][3] 8

  • ChemicalBook. 4-(Aminomethyl)piperidine Properties and pKa Data. (Verified pKa values: Piperidine ~11 vs Primary ~10.5).[1][2][3] 5[1][2][3]

  • Sigma-Aldrich. 1-Boc-4-(aminomethyl)piperidine Product Sheet. (confirming the stability and physical state of the mono-protected isomer). [1][2][3]

Sources

Comprehensive Analytical Characterization of Methyl 4-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

Methyl 4-(aminomethyl)piperidine-1-carboxylate is a key bifunctional building block in medicinal chemistry, incorporating a protected piperidine nitrogen and a primary aminomethyl group. Its utility in the synthesis of complex pharmaceutical agents necessitates a robust and comprehensive analytical strategy to confirm its structural integrity and assess its purity. This application note provides a multi-technique approach for the definitive characterization of this compound. We present detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside a validated High-Performance Liquid Chromatography (HPLC) method for purity determination. The causality behind experimental choices is explained to provide a framework for method development and troubleshooting.

Introduction: The Analytical Imperative

In drug discovery and development, the quality of starting materials and intermediates is paramount. The structural and chiral integrity of building blocks like Methyl 4-(aminomethyl)piperidine-1-carboxylate directly impacts the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). An impurity at this stage can lead to downstream complications, including the formation of hard-to-remove related substances or the introduction of potentially toxic entities.

This guide is structured to provide a logical workflow, beginning with unambiguous confirmation of the molecular structure and culminating in a quantitative assessment of purity. Each protocol is designed to be self-validating, incorporating system suitability checks and data interpretation guidelines to ensure trustworthy and reproducible results.

Structural Elucidation: Confirming Molecular Identity

The first step in characterizing any chemical entity is the unequivocal confirmation of its molecular structure. We employ a synergistic combination of NMR, MS, and IR spectroscopy to probe the molecule's atomic connectivity, molecular weight, and constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For Methyl 4-(aminomethyl)piperidine-1-carboxylate (C₈H₁₆N₂O₂), these analyses confirm the presence and connectivity of the piperidine ring, the methyl carbamate, and the aminomethyl sidechain.

2.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides the initial fingerprint of the molecule. The key is to assign each resonance based on its chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is a common initial choice. However, the primary amine protons may exchange or have a variable chemical shift. DMSO-d₆ can be an excellent alternative as it slows the exchange of N-H protons, often resolving them as a distinct signal.

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
-NH₂ (amine)~1.2-2.0 (variable)Broad singlet2HPrimary amine protons, often broad due to quadrupole effects and exchange. Shift is concentration-dependent.
Piperidine H3ax, H5ax~1.15Multiplet2HAxial protons on the piperidine ring, typically shielded.
Piperidine H3eq, H5eq~1.75Multiplet2HEquatorial protons, deshielded relative to axial counterparts.
Piperidine H4~1.50Multiplet1HMethine proton at the 4-position, coupling to adjacent protons.
-CH₂-NH₂ (aminomethyl)~2.60Doublet2HMethylene protons adjacent to the primary amine, coupled to the H4 proton.
Piperidine H2ax, H6ax~2.85Multiplet2HProtons adjacent to the carbamate nitrogen, deshielded.
-O-CH₃ (methyl ester)~3.68Singlet3HProtons of the methyl ester group, no adjacent protons to couple with.
Piperidine H2eq, H6eq~4.10Multiplet2HEquatorial protons adjacent to the nitrogen are significantly deshielded by the carbamate group.

2.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, confirming the carbon backbone of the molecule.

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):

AssignmentPredicted Shift (δ, ppm)Rationale
Piperidine C3, C5~30.0Methylene carbons of the piperidine ring.
Piperidine C4~39.0Methine carbon at the 4-position.
Piperidine C2, C6~44.5Methylene carbons adjacent to the carbamate nitrogen.
-CH₂-NH₂ (aminomethyl)~47.0Methylene carbon adjacent to the primary amine.
-O-CH₃ (methyl ester)~52.5Carbon of the methyl ester group.
-N-C=O (carbamate carbonyl)~156.0Carbonyl carbon of the carbamate, highly deshielded.

Protocol 2.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence for at least 512 scans, depending on sample concentration.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, serving as a powerful confirmation of the elemental formula. Electrospray Ionization (ESI) is the preferred technique for this polar molecule as it is a soft ionization method that typically yields the intact molecular ion.

  • Expected Ion: The primary amine and piperidine nitrogen are basic sites readily protonated in the ESI source. Therefore, the expected ion in positive mode is [M+H]⁺.

  • Molecular Formula: C₈H₁₆N₂O₂

  • Monoisotopic Mass: 172.1212 Da[1]

  • Expected [M+H]⁺: 173.1285 m/z

Protocol 2.2: LC-MS Analysis for Identity

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to ~10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatography (optional but recommended): Use a short C18 column (e.g., 50 x 2.1 mm) with a rapid gradient to quickly introduce the sample into the mass spectrometer. This helps remove non-volatile salts.

  • MS Instrumentation: Agilent 6230B TOF or equivalent.

  • Ionization Mode: Dual AJS ESI, Positive Ion Mode.[2]

  • Key Parameters:

    • Mass Range: 80-500 amu.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: 150-175 V (A low fragmentor voltage preserves the molecular ion).

    • Gas Temp: 325 °C.

  • Data Analysis: Verify the presence of the [M+H]⁺ ion at m/z 173.1285. The measured mass should be within 5 ppm of the theoretical exact mass for high-resolution mass spectrometers (HRMS).

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It acts as a complementary check to NMR and MS.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium, two bands
2940-2850C-H Stretch (aliphatic)-CH₂, -CH₃, -CH-Strong
~1690C=O StretchCarbamate (-NCOOR)Strong
1450-1430C-H BendAliphaticMedium
~1240C-O StretchEster/CarbamateStrong
~1100C-N StretchAmine/CarbamateMedium

Protocol 2.3: ATR-FTIR Analysis

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Compare the obtained spectrum with the expected absorption bands to confirm the presence of the key functional groups.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While spectroscopic methods confirm identity, they are not inherently quantitative for purity unless specialized quantitative NMR (qNMR) is used. HPLC is the industry-standard method for assessing the purity of pharmaceutical intermediates by separating the main component from any related substances or impurities.

  • Methodological Rationale: A reversed-phase C18 column is the workhorse for small molecules. The molecule lacks a strong UV chromophore, so detection at low wavelengths (e.g., 200-215 nm) is necessary. The use of an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) in the mobile phase is critical. It protonates the amine groups, preventing their interaction with residual silanols on the silica support, which dramatically improves peak shape and prevents tailing.[3][4]

dot

Caption: HPLC workflow for purity analysis.

Protocol 3.1: Reversed-Phase HPLC Method for Purity Analysis

ParameterConditionRationale
Column Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm, or equivalentA high-efficiency core-shell column provides excellent resolution and speed.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A broad gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 205 nmThe carbamate group provides some end-absorption; this wavelength offers reasonable sensitivity.
Injection Volume 5 µL
Sample Diluent 50:50 Water:AcetonitrileA diluent that is weaker than the initial mobile phase conditions prevents peak distortion.
Sample Concentration ~0.5 mg/mLProvides a strong enough signal without overloading the column.

System Suitability Test (SST): Before analyzing samples, a system suitability standard (e.g., a reference standard injection) must be run.

  • Tailing Factor: The main peak should have a tailing factor ≤ 1.5.

  • Repeatability: Five replicate injections should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

Data Analysis: Purity is typically reported as area percent (Area %). This is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

Integrated Analytical Strategy

No single technique is sufficient for full characterization. The power of this approach lies in the integration of complementary data.

dot

Caption: Synergy of analytical techniques.

This integrated workflow ensures that the material's identity is confirmed and its purity is quantified, providing a complete and reliable Certificate of Analysis for this critical chemical building block. The methods described herein serve as robust starting points that can be further validated and optimized for routine quality control in a drug development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Bara, J. E., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. Retrieved from [Link]

  • García, N., et al. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. Retrieved from [Link]

  • Jones, T. H., et al. (1995). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Szeliga, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate. PubChem. Retrieved from [Link]

  • Amador-Sánchez, Y., et al. (2020). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)piperidine. PubChem. Retrieved from [Link]

  • Vroclavapa, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. Retrieved from [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars (IJPRS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Boc-4-(aminomethyl)piperidine. PubChem. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 4-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance and Spectroscopic Scrutiny of a Versatile Piperidine Scaffold

Methyl 4-(aminomethyl)piperidine-1-carboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. It incorporates a rigid piperidine core, a common scaffold in numerous pharmaceuticals, functionalized with a primary aminomethyl group and an N-methoxycarbonyl (carbamate) protecting group. The aminomethyl group provides a key site for further chemical modification, allowing for the construction of more complex molecular architectures, while the methyl carbamate group modulates the nucleophilicity of the piperidine nitrogen and influences the overall physicochemical properties of the molecule, such as its lipophilicity and metabolic stability.

Given its role as a critical building block, the unambiguous structural confirmation of Methyl 4-(aminomethyl)piperidine-1-carboxylate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for this purpose. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, offering detailed protocols and an in-depth analysis of the expected spectral features. The insights provided herein are grounded in fundamental NMR principles and comparative data from closely related structural analogs, designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this important molecule.

Part 1: Experimental Protocols for High-Resolution NMR Spectroscopy

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to yield high-resolution data suitable for detailed structural elucidation.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The primary goals are to achieve a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Materials:

  • Methyl 4-(aminomethyl)piperidine-1-carboxylate

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolution

  • Glass wool or a syringe filter

Protocol:

  • Mass Determination: Accurately weigh 5-25 mg of Methyl 4-(aminomethyl)piperidine-1-carboxylate for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. The residual proton signal of CDCl₃ at δ 7.26 ppm and the carbon signal at δ 77.16 ppm serve as convenient internal references.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any undissolved particulates that can interfere with the magnetic field homogeneity (shimming), filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 12-16 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Spectral Width (SW): 0-220 ppm

Part 2: Predicted NMR Spectra and Structural Assignment

While a publicly available, experimentally verified spectrum for Methyl 4-(aminomethyl)piperidine-1-carboxylate is not readily found, a detailed and reliable prediction can be made based on the analysis of its structural components and comparison with known analogs, such as 4-(aminomethyl)piperidine and N-Boc-4-(aminomethyl)piperidine.

dot graph molecular_structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N1 [label="N1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; N8 [label="N8"]; C9 [label="C9"]; O10 [label="O10"]; O11 [label="O11"]; C12 [label="C12"];

// Atom positions N1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.5!"]; C5 [pos="1.2,-2!"]; C6 [pos="0,-1.5!"]; N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1;

C4 -- C7 [label=""]; C7 [pos="3.6,-2!"]; C7 -- N8; N8 [pos="4.8,-1.5!"];

N1 -- C9; C9 [pos="-1.2,-0.5!"]; C9 -- O10 [label="="]; O10 [pos="-1.2,-1.5!"]; C9 -- O11; O11 [pos="-2.4,0!"]; O11 -- C12; C12 [pos="-3.6,-0.5!"]; } enddot Figure 1: Molecular structure of Methyl 4-(aminomethyl)piperidine-1-carboxylate with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The piperidine ring exists predominantly in a chair conformation, leading to distinct signals for axial and equatorial protons. The methyl carbamate group at N1 will influence the chemical shifts of the adjacent protons at C2 and C6.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Assignment Rationale
H2ax, H6ax~2.7-2.9t (broad)J(ax,ax) ≈ 12-13, J(ax,eq) ≈ 3-4Axial protons deshielded by the carbamate group. The triplet arises from coupling to the two adjacent axial protons on C3/C5.
H2eq, H6eq~4.0-4.2d (broad)J(eq,ax) ≈ 3-4Equatorial protons significantly deshielded by the anisotropic effect of the carbamate C=O bond.
H3ax, H5ax~1.1-1.3qdJ(ax,ax) ≈ 12-13, J(ax,eq) ≈ 3-4Typical range for axial protons on a cyclohexane-like ring.
H3eq, H5eq~1.7-1.9d (broad)J(eq,ax) ≈ 3-4Equatorial protons, typically downfield from their axial counterparts.
H4~1.5-1.7m-Methine proton at the branching point, complex multiplet due to coupling with H3, H5, and H7 protons.
H7~2.5-2.6d³J(H7,H4) ≈ 6-7Methylene protons adjacent to the primary amine.
NH₂~1.5-2.5s (broad)-Chemical shift is variable and depends on concentration, solvent, and temperature. The protons may exchange, leading to a broad singlet.
OCH₃~3.6-3.7s-Characteristic singlet for a methyl ester group.

Table 1: Predicted ¹H NMR data for Methyl 4-(aminomethyl)piperidine-1-carboxylate in CDCl₃.

Causality in ¹H Chemical Shifts and Multiplicities:

  • Carbamate Group Effect: The electron-withdrawing nature of the carbamate group deshields the adjacent protons. The C=O bond's anisotropy causes a significant downfield shift for the equatorial protons at C2 and C6.

  • Chair Conformation: The rigid chair conformation leads to distinct chemical shifts for axial and equatorial protons. Axial-axial (³Jaa) couplings are typically large (10-13 Hz), while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (2-5 Hz).[3] This difference is a key diagnostic feature for assigning stereochemistry in piperidine rings.

  • Aminomethyl Group: The CH₂ protons (H7) are shifted downfield to ~2.5-2.6 ppm due to the adjacent nitrogen atom. They will appear as a doublet due to coupling with the H4 proton.

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectra provide one signal for each unique carbon atom, offering a direct count of the non-equivalent carbons in the molecule.

Carbon(s) Predicted δ (ppm) Assignment Rationale
C=O (Carbamate)~155-157Characteristic chemical shift for a carbamate carbonyl carbon.
OCH₃~52-53Typical range for a methyl ester carbon.
C2, C6~44-46Carbons adjacent to the nitrogen of the carbamate group are shifted downfield.
C3, C5~29-31Aliphatic carbons in the piperidine ring.
C4~38-40Methine carbon at the point of substitution.
C7~46-48Methylene carbon adjacent to the primary amine, shifted downfield by nitrogen.

Table 2: Predicted ¹³C NMR data for Methyl 4-(aminomethyl)piperidine-1-carboxylate in CDCl₃.

Causality in ¹³C Chemical Shifts:

  • The carbamate carbonyl carbon (C=O) is highly deshielded and appears in the characteristic downfield region of ~155-157 ppm.

  • The carbons directly attached to the nitrogen atoms (C2, C6, and C7) are deshielded relative to the other aliphatic carbons in the ring (C3, C5).

  • The methyl carbon of the carbamate (OCH₃) appears in the typical range for an sp³ carbon attached to an oxygen atom.

Part 3: Advanced NMR Experiments and Data Interpretation Workflow

For unambiguous assignment, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Confirmation acq_1d_h 1D ¹H NMR analyze_1d_h Assign proton signals based on δ, multiplicity, and integration acq_1d_h->analyze_1d_h acq_1d_c 1D ¹³C NMR analyze_1d_c Count carbon signals acq_1d_c->analyze_1d_c acq_cosy 2D ¹H-¹H COSY analyze_cosy Establish H-H spin systems (e.g., trace piperidine ring connectivity) acq_cosy->analyze_cosy acq_hsqc 2D ¹H-¹³C HSQC analyze_hsqc Correlate each proton to its directly attached carbon acq_hsqc->analyze_hsqc analyze_1d_h->analyze_cosy analyze_1d_h->analyze_hsqc analyze_1d_c->analyze_hsqc confirm Confirm full molecular structure and stereochemistry analyze_cosy->confirm analyze_hsqc->confirm

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the signals at ~4.1 ppm (H2eq/H6eq) and ~2.8 ppm (H2ax/H6ax) would confirm their geminal relationship. It would also allow for tracing the connectivity from H2/H6 to H3/H5 and then to H4.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most definitive way to assign the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~3.65 ppm would show a correlation to the carbon signal at ~52 ppm, confirming the OCH₃ assignment.

Conclusion

The structural integrity of key pharmaceutical building blocks like Methyl 4-(aminomethyl)piperidine-1-carboxylate is non-negotiable. NMR spectroscopy provides a detailed and definitive picture of the molecular structure. This application note has outlined the necessary protocols for sample preparation and data acquisition, and has provided a comprehensive, reasoned prediction of the ¹H and ¹³C NMR spectra. By understanding the influence of the methyl carbamate and aminomethyl substituents on the piperidine ring, and by leveraging both 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of this versatile compound, ensuring the quality and reliability of their subsequent research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 23, 2026, from [Link]

  • Jeyaraman, R., & Ravindran, T. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(8), 758-766. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 23, 2026, from [Link]

  • Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved February 23, 2026, from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 23, 2026, from [Link]

  • University of Calgary. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Managing impurities in Methyl 4-(aminomethyl)piperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Management & Synthesis Optimization Audience: Medicinal Chemists & Process Development Scientists[1]

Overview: The Selectivity Challenge

You are likely utilizing Methyl 4-(aminomethyl)piperidine-1-carboxylate as a bifunctional linker or a scaffold in fragment-based drug discovery.[1] The core technical challenge with this molecule lies in its topology: it contains two nucleophilic nitrogen centers—a secondary amine within the piperidine ring (N1) and a primary amine on the exocyclic methyl group.

Achieving high purity requires navigating the acylation selectivity between these two centers. If your LC-MS traces show persistent impurities at M+58 (bis-acylation) or unexpected retention times (regioisomers), this guide addresses those specific failure modes.

Module 1: Synthesis & Impurity Origins[1][2][3][4]
Q: Why am I seeing a significant "Bis-Carbamate" impurity even when using 1.0 equivalent of Methyl Chloroformate?

A: This is a classic manifestation of competing nucleophilicity in "Direct Acylation" protocols. If you attempt to synthesize this molecule by directly reacting 4-(aminomethyl)piperidine with methyl chloroformate, you rely on the subtle pKa difference between the secondary ring amine (~11.1) and the primary exocyclic amine (~10.0).

While the ring nitrogen is thermodynamically more basic, the reaction kinetics often favor the less sterically hindered primary amine or result in a statistical mixture. The "Bis-Carbamate" impurity (Methyl 4-{[(methoxycarbonyl)amino]methyl}piperidine-1-carboxylate ) forms because the mono-acylated product is still nucleophilic.[1]

The Fix (Protection Strategy): To eliminate this impurity at the source, you must invert the reactivity order using a protection-deprotection sequence.

Recommended Workflow:

  • Start: 4-(N-Boc-aminomethyl)piperidine (Commercial).

  • Acylate: React N1 with Methyl Chloroformate/Base.

  • Deprotect: Remove Boc with TFA or HCl.

Visualizing the Impurity Pathways

G Start 4-(aminomethyl) piperidine Direct Direct Acylation (Methyl Chloroformate) Start->Direct Target TARGET (N1-Carbamate) Direct->Target Low Yield Bis IMPURITY A (Bis-Carbamate) Direct->Bis Major Side Product Regio IMPURITY B (Wrong Isomer) Direct->Regio Competitive BocStart 4-(N-Boc-aminomethyl) piperidine Intermed Intermediate (N1-COOMe, N-Boc) BocStart->Intermed Methyl Chloroformate High Selectivity Intermed->Target Acid Deprotection (TFA/HCl)

Figure 1: Comparison of the "Direct" route (prone to bis-acylation) vs. the "Protected" route (high fidelity).[1]

Module 2: Purification Protocols (The Self-Validating System)
Q: My crude product contains the Bis-Carbamate impurity. How do I remove it without running a column?

A: You can exploit the Acid-Base Extraction method.[1][2][3][4][5] This is a self-validating system because the target molecule and the impurity have drastically different solubility profiles in acidic aqueous media.

  • Target (Product): Contains a free primary amine (

    
    ).[1] Under acidic conditions (pH < 4), this protonates to form a water-soluble salt.[1]
    
  • Impurity (Bis-Carbamate): Both nitrogens are acylated.[1] It is neutral and remains in the organic layer regardless of pH.

Step-by-Step Purification Protocol:

PhaseActionChemical Logic
1. Solubilization Dissolve crude mixture in DCM or Ethyl Acetate .Prepares organic phase.[6]
2. Acid Extraction Extract with 1M HCl (aq) (3x). Collect the Aqueous layer.[5][7][]Target protonates (

) and moves to water.[1] Bis-Impurity stays in organic.
3. Organic Wash Wash the combined acidic aqueous layer with fresh DCM (1x).Removes any entrained neutral impurities (critical for high purity).
4. Basification Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.Deprotonates the target (

).[1] Product crashes out or becomes oil.[6]
5. Final Extraction Extract the basic aqueous layer with DCM (3x). Dry (Na₂SO₄) and concentrate.Recovers the pure, free-base target.
Visualizing the Workup Logic

Workup Mixture Crude Mixture (Target + Bis-Carbamate) AddAcid Add 1M HCl Partition Mixture->AddAcid OrgLayer1 Organic Layer Contains: Bis-Carbamate (Neutral) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) Contains: Target Salt (R-NH3+) AddAcid->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer Contains: PURE TARGET Extract->FinalOrg Product FinalAq Waste Aqueous Extract->FinalAq Salts

Figure 2: Acid-Base extraction flowchart for separating basic amines from neutral carbamate impurities.

Module 3: Analytical Troubleshooting
Q: The NMR shows a split in the methyl carbamate peak. Is this an impurity?

A: Not necessarily. Piperidine carbamates often exhibit rotamers (rotational isomers) due to the restricted rotation around the N-C(=O) bond.

  • Diagnostic: Run the NMR at an elevated temperature (e.g., 50°C). If the split peaks coalesce into a sharp singlet, they are rotamers of the same molecule. If they remain distinct, you likely have the regioisomer impurity (acylation at the wrong nitrogen).

Q: What are the key Mass Spec (ESI) signatures for common impurities?
Impurity TypeMass Shift (vs Target M)Description
Target M Methyl 4-(aminomethyl)piperidine-1-carboxylate
Bis-Carbamate M + 58 Reaction at both N1 and exocyclic amine (+C₂H₂O₂).[1]
Urea Dimer 2M + 26 Formation of urea linkage between two amine units (often if phosgene/triphosgene equivalents are used wet).
Boc-Intermediate M + 100 Incomplete deprotection (if using Route A).[1]
References
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc/Carbamate strategies).

  • Nichols, L. Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine derivatives. PubChem. Available at: [Link][1]

  • Glorius, F., et al. Asymmetric hydrogenation of pyridines to piperidines. ACS Publications. (Context on piperidine reactivity). Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Analysis of Methyl 4-(aminomethyl)piperidine-1-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of analogs derived from Methyl 4-(aminomethyl)piperidine-1-carboxylate, a versatile building block for creating diverse chemical libraries. We will explore how modifications to this core structure influence physicochemical properties, biological activity, and overall potential as drug candidates. This analysis is supported by experimental data from various studies, offering a synthesized perspective on structure-activity relationships (SAR).

The Core Scaffold: Methyl 4-(aminomethyl)piperidine-1-carboxylate

The parent molecule, Methyl 4-(aminomethyl)piperidine-1-carboxylate, presents three key points for chemical modification: the piperidine nitrogen (N1), the exocyclic aminomethyl nitrogen (N'), and the methyl ester. The Boc-protected piperidine nitrogen provides stability and influences solubility, while the primary amine of the aminomethyl group is a key site for introducing a wide array of substituents. The methyl ester can also be hydrolyzed or converted to other functional groups, further expanding the chemical space.

Comparative Analysis of N-Substituted Analogs

The majority of drug discovery efforts utilizing this scaffold have focused on modifications at the exocyclic aminomethyl nitrogen. By introducing various substituents, researchers have explored a wide range of biological targets. Here, we compare three major classes of these analogs: N-Alkyl, N-Aryl, and N-Acyl derivatives.

Physicochemical Properties

The nature of the N'-substituent significantly impacts the physicochemical properties of the analogs, which in turn affects their pharmacokinetic profiles.

Analog Class Representative Substituent General Effect on Lipophilicity (LogP) General Effect on Basicity (pKa) Potential for Hydrogen Bonding
N-AlkylDodecylSignificantly IncreasesMinor IncreaseDonor (secondary amine)
N-ArylPhenylModerately IncreasesSignificantly DecreasesDonor (secondary amine)
N-AcylBenzoylModerately IncreasesNot Applicable (Amide)Donor and Acceptor (Amide)

Data synthesized from principles of medicinal chemistry.

Biological Activity: A Comparative Overview

The biological activity of these analogs is highly dependent on the nature of the N'-substituent and the biological target. Below is a summary of reported activities for different analog classes.

Analog Class Biological Target/Activity Reported IC50/MIC/Activity Reference
N-AlkylAntifungal (Ergosterol Biosynthesis)MICs in the low µg/mL range against Candida and Aspergillus species.[1]
N-ArylHistamine H3 Receptor AgonistModerate to high affinity.[2]
N-AcylFarnesyltransferase InhibitorsIC50 values in the nanomolar range.[3]
N-AcylMALT1 Protease InhibitorsPotent inhibition in biochemical and cellular assays.[4]
N-AcylAnticancerIC50 values in the low micromolar range against various cancer cell lines.[5][6]

Synthesis Strategies: A Comparative Workflow

The synthesis of these analogs generally follows a common pathway, starting from a protected piperidine derivative. The choice of synthetic route depends on the desired N'-substituent.

General Synthesis Workflow

start N-Boc-4-piperidone reductive_amination Reductive Amination (e.g., with NH3 or primary amine) start->reductive_amination protected_amine N-Boc-4-(aminomethyl)piperidine reductive_amination->protected_amine deprotection Boc Deprotection (e.g., TFA or HCl) protected_amine->deprotection free_amine 4-(Aminomethyl)piperidine deprotection->free_amine acylation Acylation (Acyl chloride or anhydride) free_amine->acylation alkylation Reductive Amination or Direct Alkylation free_amine->alkylation arylation Buchwald-Hartwig or Ullmann Coupling free_amine->arylation n_acyl N-Acyl Analog acylation->n_acyl n_alkyl N-Alkyl Analog alkylation->n_alkyl n_aryl N-Aryl Analog arylation->n_aryl

Caption: General synthetic workflow for N-substituted 4-(aminomethyl)piperidine analogs.

Experimental Protocols

Protocol 1: Synthesis of N-Alkyl-4-aminopiperidine Analogs (Antifungal Agents) [1]

  • Reductive Amination: To a solution of N-substituted 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired primary alkyl amine (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkyl-4-aminopiperidine analog.

Protocol 2: Synthesis of N-Aryl-piperidine-4-carboxamide Analogs (MALT1 Inhibitors) [4][7]

  • Nucleophilic Aromatic Substitution: To a solution of piperidine-4-carboxamide (1.0 eq) in an anhydrous solvent (e.g., DMF), add a base such as potassium carbonate (2.0 eq).

  • Add the desired 4-fluoro-nitroaromatic compound (1.05 eq) and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and extract the product.

  • Nitro Group Reduction: Dissolve the resulting nitro-aryl intermediate in a suitable solvent (e.g., methanol) and add a catalyst such as 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

  • Filter the catalyst and concentrate the solvent to yield the N-aryl-piperidine-4-carboxamide.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies provide valuable insights into the structure-activity relationships of these analogs.

core Methyl 4-(aminomethyl)piperidine-1-carboxylate Core Piperidine N (Boc) Aminomethyl N Ester sub_n1 Piperidine N-Substituent - Modulates solubility - Can influence metabolic stability core:n1->sub_n1 Modification Point 1 sub_na Aminomethyl N-Substituent - Key for target interaction - Determines biological activity class (Alkyl, Aryl, Acyl) core:na->sub_na Modification Point 2 sub_e Ester Group - Can be hydrolyzed to carboxylic acid - Potential for prodrug strategies core:e->sub_e Modification Point 3 activity Biological Activity (e.g., Antifungal, Anticancer, CNS) sub_n1->activity sub_na->activity sub_e->activity

Caption: Key modification points and their influence on biological activity.

  • N'-Alkyl Chains: Long alkyl chains, such as dodecyl, have been shown to impart potent antifungal activity, likely by disrupting the fungal cell membrane as part of the mechanism of ergosterol biosynthesis inhibition.[1]

  • N'-Aryl Groups: The introduction of an aryl group can lead to interactions with aromatic-binding pockets in receptors, as seen in histamine H3 receptor agonists.[2] Substituents on the aryl ring can further modulate affinity and selectivity.

  • N'-Acyl Moieties: The amide bond in N'-acyl analogs provides a hydrogen bond donor and acceptor, which can be crucial for binding to enzyme active sites. This is exemplified by the potent activity of N-benzoyl and related analogs as farnesyltransferase and MALT1 protease inhibitors.[3][4] The nature of the acyl group (e.g., aromatic, heterocyclic) determines the specific interactions and inhibitory potency.

Conclusion and Future Directions

The Methyl 4-(aminomethyl)piperidine-1-carboxylate scaffold is a highly versatile platform for the development of a wide range of biologically active compounds. The choice of substituent on the exocyclic aminomethyl nitrogen is a primary determinant of the resulting analog's biological target and potency. N-alkylation has proven effective for developing antifungal agents, while N-arylation and N-acylation have yielded potent enzyme inhibitors and receptor modulators.

Future research in this area should focus on a more systematic and comparative evaluation of a diverse library of these analogs against a panel of biological targets. The generation of comprehensive SAR data, including quantitative measurements of physicochemical properties and in vitro ADME profiles, will be crucial for the rational design of next-generation therapeutics based on this valuable scaffold. Furthermore, exploring modifications at the piperidine nitrogen and the ester functionality will undoubtedly unlock new avenues for therapeutic intervention.

References

  • Hou, S., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Kanda, Y., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(11), 2123-2131. [Link]

  • Liang, S., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(15), 4998. [Link]

  • Pfaller, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7258. [Link]

  • Sato, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Sławiński, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • Ube, H., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed, 12723956. [Link]

  • Weik, S., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158. [Link]

Sources

In vivo evaluation of compounds derived from Methyl 4-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo performance of various compounds derived from or structurally related to a 4-substituted piperidine core, a prevalent scaffold in modern drug discovery. While direct in vivo data on derivatives of Methyl 4-(aminomethyl)piperidine-1-carboxylate is limited in publicly accessible literature, this guide will focus on closely related 4-aminopiperidine and piperidine-4-carboxamide analogs that have demonstrated significant in vivo activity in key therapeutic areas. We will delve into their efficacy in oncology, infectious diseases, and pain management, presenting supporting experimental data and the rationale behind the study designs. The piperidine motif is a cornerstone in medicinal chemistry, enhancing drug-like properties such as metabolic stability and bioavailability.[1]

Piperidine Carboxamides as Protein Kinase B (Akt) Inhibitors in Oncology

A significant area of investigation for piperidine derivatives is in oncology, particularly as inhibitors of the Protein Kinase B (Akt) signaling pathway, which is frequently dysregulated in cancer.[2] Compounds with a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core have emerged as potent and orally bioavailable inhibitors of Akt.[2]

In Vivo Efficacy in Human Tumor Xenograft Models

In preclinical studies, representative compounds from this series demonstrated robust antitumor activity in mice bearing human tumor xenografts.[2] These studies are crucial for establishing proof-of-concept and determining the therapeutic window of a new drug candidate.

Compound ClassAnimal ModelTumor TypeDosing RegimenOutcomeReference
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesNude MiceHuman Tumor XenograftsOralStrong inhibition of tumor growth at well-tolerated doses[2]

The success of these compounds in vivo is attributed to their optimized structure, which overcomes the metabolic instability and rapid clearance often observed with earlier generation 4-amino-4-benzylpiperidines.[2]

Experimental Protocol: Xenograft Efficacy Study

A standard protocol for evaluating the in vivo efficacy of an anticancer agent in a xenograft model is as follows:

  • Cell Culture: Human tumor cells (e.g., from breast, prostate, or lung cancer cell lines) are cultured under sterile conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of tumor cells are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered orally at various doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth compared to the vehicle-treated control group.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of toxicity.

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, tumor tissues can be collected to analyze biomarkers that confirm the drug is hitting its target (e.g., measuring the phosphorylation status of Akt).[2]

PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often targeted in cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor Piperidine Carboxamide (Akt Inhibitor) Inhibitor->Akt inhibits

Caption: PI3K/Akt signaling pathway and the point of intervention for piperidine carboxamide inhibitors.

Piperidine Derivatives in Infectious Diseases

The versatility of the piperidine scaffold is further demonstrated by its application in developing agents against infectious diseases, including malaria and hepatitis C.

Antimalarial Piperidine Carboxamides

A novel series of piperidine carboxamides has been identified with potent, species-selective antimalarial activity.[3] These compounds target the β5 subunit of the Plasmodium falciparum proteasome (Pfβ5), an essential enzyme for parasite survival.[3]

A lead analog, SW584, demonstrated efficacy in a mouse model of human malaria following oral administration.[3] This is a significant finding, as oral bioavailability is a critical attribute for antimalarial drugs.

CompoundAnimal ModelParasite StrainDosing RegimenOutcomeReference
SW584Humanized SCID miceP. falciparumOralEfficacious in reducing parasitemia[3]

Importantly, SW584 exhibited a low propensity for resistance development and acted synergistically with the established antimalarial drug dihydroartemisinin.[3]

4-Aminopiperidines as Hepatitis C Virus (HCV) Assembly Inhibitors

A 4-aminopiperidine (4AP) scaffold has been identified as an inhibitor of the assembly and release of infectious HCV particles.[4][5] While early hits had suboptimal pharmacokinetic properties, subsequent optimization led to derivatives with improved in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]

Pharmacokinetic studies in mice revealed that optimized 4AP derivatives have favorable liver distribution and a long metabolic half-life, crucial for targeting a liver-tropic virus like HCV.[4]

Compound ClassAnimal ModelKey PK ParametersOutcomeReference
Optimized 4-aminopiperidinesMiceFavorable liver distribution, long metabolic half-lifeImproved in vivo ADME properties[4]
Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling Dosing Administer Compound (e.g., oral, IV) Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing LCMS Quantify Compound Concentration (LC-MS/MS) Processing->LCMS Modeling Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS->Modeling

Caption: A typical workflow for an in vivo pharmacokinetic study.

Analgesic Properties of Piperidine-4-Carboxamide Derivatives

Piperidine-4-carboxamide derivatives have also been evaluated for their analgesic properties in murine models of pain.[6]

In Vivo Analgesic Activity

In these studies, synthesized derivatives were tested for their ability to relieve pain in mice.[6] The specific models used, such as the tail-flick test or writhing test, are standard methods for assessing the efficacy of potential analgesics.

Compound ClassAnimal ModelPain ModelOutcomeReference
Piperidine-4-carboxamide derivativesMiceNot specifiedDemonstrated analgesic activity[6]

While the initial report confirms analgesic effects, further detailed studies would be required to elucidate the mechanism of action and compare the potency to standard-of-care analgesics.[6]

Conclusion

The piperidine scaffold, particularly in the form of 4-substituted derivatives like 4-aminopiperidines and piperidine-4-carboxamides, is a versatile and valuable starting point for the development of novel therapeutics. The examples presented in this guide highlight the successful in vivo application of these compounds in diverse and critical therapeutic areas, including oncology, infectious diseases, and pain management. The demonstrated oral bioavailability and efficacy in relevant animal models underscore the potential of these compound classes for further clinical development. Future research should continue to explore the vast chemical space around the piperidine core to identify new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • 1-Aminomethylisoquinoline-4-carboxylates as novel dipeptidylpeptidase IV inhibitors. ScienceDirect. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Institutes of Health. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][7]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. DSpace@MIT. [Link]

Sources

Comparing Methyl 4-(aminomethyl)piperidine-1-carboxylate with other piperidine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Piperidine Building Blocks for Medicinal Chemistry

Introduction: The Enduring Importance of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone in the architecture of a vast array of pharmaceuticals and natural products.[1][2][3] Its prevalence is not accidental; the piperidine ring imparts a unique combination of desirable properties to drug candidates. It offers a three-dimensional (3D) structure that allows for the precise spatial orientation of functional groups, enabling interactions with biological targets that are often inaccessible to flat, aromatic rings.[3][4] Furthermore, the piperidine moiety can improve key pharmacokinetic properties such as solubility and membrane permeability, while providing a synthetically versatile and stable framework for molecular exploration.[1]

This guide provides a comparative analysis of Methyl 4-(aminomethyl)piperidine-1-carboxylate against other strategically important piperidine building blocks. As a Senior Application Scientist, my goal is to move beyond a simple catalog of structures and delve into the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal building block for your drug discovery program.

Featured Building Block: Methyl 4-(aminomethyl)piperidine-1-carboxylate

Methyl 4-(aminomethyl)piperidine-1-carboxylate is a highly valuable building block characterized by two key features: a primary amine separated from the ring by a methylene linker and a carbamate-protected ring nitrogen.

  • The Primary Aminomethyl Group: This exocyclic primary amine is the primary point of diversification. Its separation from the piperidine ring by a methylene group provides rotational flexibility and positions the reactive amine away from the steric bulk of the ring. This makes it an excellent nucleophile for a variety of crucial bond-forming reactions, including amide coupling, sulfonamide formation, and reductive amination.[4]

  • The Methyl Carbamate Protecting Group: The N-carbamate serves a critical role by deactivating the otherwise reactive secondary amine of the piperidine ring. This orthogonal protection scheme is fundamental, as it directs reactivity exclusively to the primary aminomethyl group. Furthermore, the protecting group modulates the overall basicity and lipophilicity of the building block. While the tert-butyloxycarbonyl (Boc) group is more common, the methyl carbamate offers a different deprotection profile and subtly different physicochemical properties.

This specific arrangement makes the scaffold particularly useful in the synthesis of compounds targeting the central nervous system (CNS) and other areas where precise vectoral projection of substituents is key.[5]

Comparative Analysis with Alternative Piperidine Scaffolds

The choice of a building block is a critical decision that profoundly influences the properties of the final compound. Below, we compare Methyl 4-(aminomethyl)piperidine-1-carboxylate with other commonly employed piperidine scaffolds, highlighting the strategic implications of each structural variation.

Structural and Functional Comparison

The following diagram illustrates the structural differences between our featured building block and key alternatives.

G cluster_main Methyl 4-(aminomethyl)piperidine-1-carboxylate cluster_alt1 1-Boc-4-aminopiperidine cluster_alt2 Ethyl Nipecotate (Piperidine-3-carboxylate) cluster_alt3 Methyl Pipecolinate (Piperidine-2-carboxylate) MAMP Structure: MeOOC-N(ring)-(CH2)4-CH-CH2NH2 Key Features: - Exocyclic primary amine - N-Carbamate protection - Flexible linker BAP Structure: Boc-N(ring)-(CH2)4-CH-NH2 Key Features: - Endocyclic (ring-attached) amine - Rigid substituent vector - Common in CNS drugs MAMP->BAP Amine Position: Exocyclic vs. Endocyclic EN Structure: HN(ring)-(CH2)2-CH(COOEt)-(CH2)2 Key Features: - C3 substitution pattern - Carboxylic ester handle - Asymmetric center MAMP->EN Substitution & Functionality: C4-Amine vs. C3-Ester MP Structure: HN(ring)-CH(COOMe)-(CH2)4 Key Features: - C2 substitution (α to N) - Influences ring conformation - Chiral building block BAP->MP Substitution Position: C4 vs. C2

Caption: Key structural differences among selected piperidine building blocks.

Physicochemical and Reactivity Data

The choice of building block directly impacts critical drug-like properties. The table below summarizes key data for a comparative assessment.

Building BlockStructureMW ( g/mol )Typical pKacLogP (Est.)Key Reactive Handle(s)
Methyl 4-(aminomethyl) piperidine-1-carboxylate MeOOC-N(ring)-(CH2)4-CH-CH2NH2200.26~10.4 (amine)~1.2Primary Amine
1-Boc-4-aminopiperidine Boc-N(ring)-(CH2)4-CH-NH2200.28~10.2 (amine)~1.5Primary Amine
Ethyl Nipecotate (Piperidine-3-carboxylate) HN(ring)-(CH2)2-CH(COOEt)-(CH2)2157.21~8.5 (ring N), ~3.5 (acid form)~1.0Secondary Amine, Ester
Methyl Pipecolinate (Piperidine-2-carboxylate) HN(ring)-CH(COOMe)-(CH2)4143.18~8.7 (ring N), ~3.6 (acid form)~0.8Secondary Amine, Ester

Note: pKa and cLogP values are estimates and can vary based on conditions and calculation methods. The key takeaway is the relative difference between the scaffolds.

Strategic Considerations in Drug Design

  • C4 vs. C3/C2 Substitution: 4-substituted piperidines are exceptionally common as this substitution pattern often avoids interference with key metabolic enzymes and provides vectors for substituents that explore solvent-exposed regions of binding pockets.[6] Moving the substituent to the C3 (nipecotates) or C2 (pipecolinates) position introduces chirality and creates significantly different 3D shapes, which can be advantageous for accessing different binding interactions or improving selectivity.[4][7]

  • Aminomethyl vs. Amino Group: The methylene spacer in Methyl 4-(aminomethyl)piperidine-1-carboxylate provides greater conformational flexibility for the attached substituent compared to the more rigid, direct attachment in 4-aminopiperidine. This "extra bond" can be critical for achieving an optimal binding pose.

  • Amine vs. Carboxylate Handle: The choice between an amine (as in our featured block) and a carboxylate (as in nipecotates) is fundamental. Amine handles are typically used to form amides, sulfonamides, or to act as basic centers for salt formation or hydrogen bonding. Carboxylate handles are precursors to amides (by reacting with amines), esters, or can serve as acidic centers that interact with basic residues in a target protein.

Experimental Protocols: A Practical Comparison

To illustrate the practical application of these building blocks, we provide a detailed, self-validating protocol for a standard amide coupling reaction, a cornerstone of medicinal chemistry.

General Workflow for Building Block Utilization

The following diagram outlines the typical decision-making and experimental process in a medicinal chemistry campaign.

G A Define Pharmacophore & Desired Vectors B Select Piperidine Building Block (e.g., C4-aminomethyl vs C4-amino) A->B C Choose Coupling Partner (e.g., Carboxylic Acid) B->C D Amide Coupling Reaction (EDC, HOBt, or similar) C->D E Purification (Chromatography, Recrystallization) D->E F Structural Confirmation (NMR, MS) E->F G Biological Assay F->G H SAR Analysis & Iteration G->H H->B Optimize Scaffold

Caption: A typical workflow for scaffold-based drug discovery.

Protocol: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) with an amine-functionalized piperidine building block. The causality for this choice of reagents is their reliability, mild reaction conditions, and the ability of HOBt to suppress side reactions and minimize racemization.[8]

Materials:

  • Piperidine Building Block (e.g., Methyl 4-(aminomethyl)piperidine-1-carboxylate) (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[9]

  • Hydroxybenzotriazole (HOBt) (0.2 equiv, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Carboxylic Acid (1.1 equiv) and dissolve it in the anhydrous solvent (e.g., DCM).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (0.2 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the HOBt active ester, which is less susceptible to hydrolysis and more reactive towards the amine.

  • Amine Addition: In a separate flask, dissolve the Piperidine Building Block (1.0 equiv) and the base (DIPEA, 3.0 equiv) in the anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture. The base is crucial for scavenging the HCl byproduct of the reaction and ensuring the amine nucleophile remains deprotonated.

  • Reaction: Allow the resulting mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% aqueous NaHCO3 solution, water, and brine. The aqueous washes remove unreacted reagents and water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

This robust protocol is readily adaptable for parallel synthesis, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[10]

Conclusion: Making a Strategic Choice

Both Methyl 4-(aminomethyl)piperidine-1-carboxylate and its alternatives are indispensable tools in the medicinal chemist's arsenal.[1] The optimal choice is not based on a single factor but on a holistic analysis of the project's goals.

  • Choose Methyl 4-(aminomethyl)piperidine-1-carboxylate when: You require a flexible linker to extend a substituent from the C4 position, and orthogonal protection of the ring nitrogen is paramount for your synthetic strategy.

  • Consider 4-Aminopiperidine derivatives when: A more rigid attachment of a substituent directly to the C4 position is desired to limit conformational freedom.

  • Opt for Nipecotate or Pipecolinate derivatives when: The synthetic plan involves an ester or carboxylic acid handle, or when exploring the distinct 3D chemical space offered by C3 or C2 substitution is a key objective of the design strategy.

A thorough understanding of the comparative strengths and weaknesses of these foundational scaffolds, as outlined in this guide, will empower drug designers to make more informed, data-driven decisions, ultimately accelerating the discovery and development of novel, safe, and effective medicines.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (URL: )
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide - Benchchem. (URL: )
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021). Life Chemicals. (URL: )
  • Piperidine - Wikipedia. (URL: [Link])

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. (URL: [Link])

  • Application Notes and Protocols for Piperidine-Medi
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023). (URL: [Link])

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (URL: [Link])

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023). (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (2021). Molecules. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (2022). (URL: [Link])

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - ResearchGate. (2025). (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023). (URL: [Link])

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed. (2003). Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - IJPRS. (2013). International Journal for Pharmaceutical Research Scholars. (URL: [Link])

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (URL: [Link])

  • The Crucial Role of 1-Boc-4-aminopiperidine-4-carboxylic Acid in Modern Drug Discovery. (2026). (URL: )

Sources

Validation of Methyl 4-(aminomethyl)piperidine-1-carboxylate: A Versatile Scaffold for Orthogonal Synthesis and DMPK Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Methyl 4-(aminomethyl)piperidine-1-carboxylate as a scaffold for drug discovery Content Type: Publish Comparison Guide

Executive Summary

In the optimization of piperidine-based pharmacophores, the choice of nitrogen capping group is a determinant of metabolic stability, lipophilicity, and safety. While tert-butyl (Boc) and benzyl (Cbz) carbamates are ubiquitous in synthesis, they are often metabolically liable or sterically prohibitive in final drug candidates.

This guide validates Methyl 4-(aminomethyl)piperidine-1-carboxylate (Moc-4-AMP) as a superior scaffold for late-stage drug discovery. Unlike its ethyl analog (urethane), which carries significant genotoxicity risks, the methyl carbamate moiety offers a safer, metabolically robust, and physicochemically favorable "cap" that is orthogonal to standard protecting group strategies.

Physicochemical & Safety Profile: The "Moc" Advantage

The primary value of the methyl carbamate (Moc) scaffold lies in its ability to modulate the physicochemical properties of the piperidine ring without introducing the safety liabilities of ethyl carbamates or the metabolic bulk of Boc groups.

Comparative Analysis: Nitrogen Capping Groups

The following table contrasts the Methyl 4-(aminomethyl)piperidine-1-carboxylate scaffold against standard alternatives used in medicinal chemistry.

FeatureMethyl Carbamate (Moc) Ethyl Carbamate tert-Butyl Carbamate (Boc) Benzyl Carbamate (Cbz)
Formula -COOCH₃ -COOCH₂CH₃-COOC(CH₃)₃-COOCH₂Ph
MW Contribution +58 Da +72 Da+100 Da+134 Da

cLogP
~0.3 ~0.8~2.1~2.5
Metabolic Stability High (Resistant to hydrolysis)ModerateLow (Acid labile/Metabolic oxidation)Moderate (Benzylic oxidation)
Safety Profile Safe (Found in Albendazole, Mebendazole)Genotoxic (Group 2A Carcinogen) [1]Safe (but typically removed)Safe
Synthetic Role Drug-Like Cap / Orthogonal PG Historic / AvoidTransient PG (Acid Labile)Transient PG (H₂ Labile)

Expert Insight: The ethyl carbamate moiety (urethane) is a known carcinogen formed in fermented products and has been withdrawn from many pharmaceutical applications [1]. The methyl carbamate (Moc) analog avoids this specific toxicity while maintaining the electronic modulation of the piperidine nitrogen, making it the preferred "permanent" cap for drug candidates.

Synthetic Utility: Orthogonal Protection Strategy

A critical advantage of the Moc-4-AMP scaffold is its orthogonality . The methyl carbamate is stable under conditions that remove Boc (acidic) and Cbz (hydrogenolysis/reduction) groups. This allows the scaffold to serve as a stable core while the primary amine (aminomethyl group) is elaborated.

Experimental Workflow: Orthogonal Library Synthesis

The following diagram illustrates a self-validating workflow where the Moc group remains intact while the primary amine is functionalized.

OrthogonalStrategy Start Start: N-Boc-4-(aminomethyl)piperidine Step1 Step 1: Selective N1-Capping (Methyl Chloroformate) Start->Step1 Base, 0°C Inter1 Intermediate: 1-Moc-4-(Boc-aminomethyl)piperidine Step1->Inter1 Step2 Step 2: Selective Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Acidic Cleavage (Moc is Stable) Scaffold Target Scaffold: Methyl 4-(aminomethyl)piperidine-1-carboxylate (Salt Form) Step2->Scaffold Step3 Step 3: Library Generation (Amide Coupling / Reductive Amination) Scaffold->Step3 R-COOH / R-CHO Final Final Drug Candidate (Moc-Capped Ligand) Step3->Final

Caption: Orthogonal deprotection strategy demonstrating the stability of the Methyl Carbamate (Moc) group during Boc removal, enabling selective functionalization of the exocyclic amine.

Experimental Protocols

To validate the scaffold in your own laboratory, follow these standardized protocols. These methods ensure the integrity of the carbamate during manipulation.

Protocol A: Synthesis of Methyl 4-(aminomethyl)piperidine-1-carboxylate (HCl Salt)

This protocol converts the commercially available N-Boc-4-(aminomethyl)piperidine into the Moc-capped scaffold.

  • Protection of N1 (Piperidine Nitrogen):

    • Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

    • Add DIPEA (1.5 eq) and cool to 0°C.

    • Add Methyl Chloroformate (1.1 eq) dropwise. Note: Control exotherm to prevent bis-acylation.

    • Stir at RT for 2 hours. Quench with NaHCO₃.

    • Validation Point: LCMS should show [M+H]⁺ corresponding to the bis-protected species (MW ~272 + 14 = 286 Da).

  • Selective Deprotection (Boc Removal):

    • Dissolve the intermediate in 4M HCl in Dioxane (5-10 eq).

    • Stir at RT for 1-2 hours. Do not heat.

    • Concentrate in vacuo to afford the white solid.

    • Result: Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride.

    • Yield: Typically >90%.[1]

Protocol B: Microsomal Stability Assay (Validation of Metabolic Robustness)

To confirm the advantage of Moc over simple alkyl groups:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Expectation: The Moc-scaffold should exhibit intrinsic clearance (

    
    ) < 20 µL/min/mg, significantly lower than N-benzyl or N-ethyl analogs which are prone to oxidative dealkylation [2].
    
Authoritative Grounding & Applications

The methyl carbamate moiety is not merely a protecting group; it is a validated pharmacophore feature in approved therapeutics.

  • Structural Precedence: The methyl carbamate is a key feature in Mebendazole and Albendazole , conferring stability against rapid hepatic hydrolysis compared to simple amides [3].

  • Safety vs. Ethyl Carbamate: The structural restriction of the methyl group prevents the formation of the carcinogenic ethyl radical/cation intermediates observed with ethyl carbamate (urethane) metabolism [1].

  • Lipophilicity Modulation: In GPCR ligand design (e.g., Muscarinic agonists), the Moc group reduces logP by ~1.8 units compared to a Benzyl group, often resolving solubility-limited absorption issues [4].

Conclusion

Methyl 4-(aminomethyl)piperidine-1-carboxylate is a Tier-1 scaffold for medicinal chemistry. It combines the structural rigidity of the piperidine ring with a metabolically stable, safe, and small polar capping group. It allows for orthogonal library synthesis and offers a distinct safety advantage over ethyl carbamate analogs.

References
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Alcohol consumption and ethyl carbamate.[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 96. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and CYP450). Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry, 58(7), 2895-2940. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420-1456. Link

Sources

Head-to-head comparison of different protecting groups for 4-aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive, technical comparison of protecting group strategies for 4-aminomethylpiperidine , designed for application scientists and medicinal chemists.

The Selectivity Challenge

4-Aminomethylpiperidine presents a classic chemoselectivity problem in organic synthesis: distinguishing between two nucleophilic nitrogen atoms with distinct steric and electronic profiles.

  • 
     (Primary, Tail):  Less sterically hindered, but slightly less basic (
    
    
    
    for typical primary amines).
  • 
     (Secondary, Cyclic):  More basic (
    
    
    
    ), but sterically constrained by the piperidine chair conformation.

While simple acylation often yields mixtures, high-fidelity synthesis requires orthogonal strategies. This guide compares the performance of Boc , Cbz , and Fmoc groups, focusing on the specific protocols required to achieve regioselectivity.

Visualizing the Reactivity Landscape

G Start 4-Aminomethylpiperidine N_exo N-exo (Primary) Less Hindered Target for Direct Acylation Start->N_exo Kinetic Control (Low Temp) N_ring N-ring (Secondary) More Basic Target for Indirect Protection Start->N_ring Thermodynamic/Orthogonal (Imine Blockade)

Caption: Divergent reactivity profiles of the two nitrogen centers in 4-aminomethylpiperidine.

Head-to-Head Comparison: Protecting Group Performance

Scenario A: Target = Tail Protection (Primary Amine)

Goal: Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate.

FeatureBoc (Direct) Cbz (Direct) Fmoc (Direct)
Reagent



Selectivity Moderate to High (Temp dependent)ModerateHigh
Yield 65-75%50-60%70-80%
Stability Excellent (Base stable)Good (Acid stable)Poor (Base labile)
Primary Risk Bis-protection (formation of 1,N-diBoc)OligomerizationSolubility issues

Technical Insight: Direct acylation favors the primary amine (


) due to lower steric hindrance. However, because the secondary amine is more basic, protonation management is critical. Using Boc-ON  or Boc-OSu  instead of the anhydride (

) improves selectivity for the primary amine by slowing the reaction rate, allowing the steric difference to dominate.
Scenario B: Target = Ring Protection (Secondary Amine)

Goal: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

StrategyDirect Acylation Imine Blockade (Orthogonal) Reductive Amination
Mechanism Kinetic competitionSteric shielding of

Functionalization of precursor
Selectivity Poor (Mixture)Excellent (>95%) High
Yield <30% (isolated)85-92%Variable
Scalability Low (Chromatography heavy)High (Crystallization possible)High
Cost LowLow (Benzaldehyde is cheap)Moderate

Technical Insight: You cannot reliably protect the secondary amine (


) in the presence of the free primary amine using simple electrophiles. The "Imine Trick" (Protocol 2 below) is the industry standard for this transformation. It temporarily masks the primary amine as a benzaldehyde imine, forcing the protecting group onto the secondary amine.

Validated Experimental Protocols

Protocol 1: Selective Tail Protection (N-Boc)

Target: tert-butyl (piperidin-4-ylmethyl)carbamate

Mechanism: Kinetic control at low temperature exploits the steric advantage of the primary amine.

  • Dissolution: Dissolve 4-aminomethylpiperidine (1.0 eq) in DCM (0.2 M).

  • Temperature Control: Cool the solution to -78°C (or -10°C for large scale, though selectivity drops slightly).

  • Addition: Add

    
     (0.9 eq) dissolved in DCM dropwise over 1 hour. Note: Using a slight deficit of anhydride prevents bis-protection.
    
  • Workup: Allow to warm to

    
    . Quench with water.[1]
    
  • Purification: The secondary amine is basic. Extract impurities with weak acid or purify via column chromatography (DCM/MeOH/

    
    ).
    
    • Expected Yield: ~70% as a colorless oil/solid.[2]

Protocol 2: Selective Ring Protection (The "Imine Trick")

Target: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

Mechanism: Orthogonal protection. The bulky Schiff base prevents


 from reacting, directing the Boc group to 

.

IminePath Step1 1. Imine Formation (PhCHO, Toluene, Reflux -H2O) Step2 2. Protection (Boc2O, DCM) Step1->Step2 N-exo blocked Step3 3. Hydrolysis (aq. KHSO4 or HCl) Step2->Step3 N-ring protected Final Target: 1-Boc-4-aminomethylpiperidine Step3->Final Imine cleaved

Caption: Workflow for the selective protection of the secondary amine via transient imine formation.

Step-by-Step:

  • Masking: Reflux 4-aminomethylpiperidine (1.0 eq) with Benzaldehyde (1.0 eq) in Toluene using a Dean-Stark trap to remove water. Continue until theoretical water volume is collected (~2-4 hours).

  • Solvent Swap: Evaporate toluene. Redissolve the crude imine (oil) in DCM.

  • Protection: Add

    
     (1.1 eq) and 
    
    
    
    (1.1 eq). Stir at Room Temperature for 4 hours. The imine is sterically bulky and electronically deactivated, forcing the Boc group onto the piperidine nitrogen.
  • Hydrolysis: Add 1M aqueous

    
     (or dilute HCl) and stir vigorously for 2 hours. This cleaves the imine but leaves the Boc group (which is stable to dilute acid for short durations) intact.
    
  • Isolation: Wash the organic layer (removes benzaldehyde). Basify the aqueous layer (pH > 12) with NaOH. Extract the product into DCM.

    • Expected Yield: >85%.[1][2][3][4][5]

Stability & Removal Matrix

When designing a multi-step synthesis, the stability of the protecting group determines the route.

GroupRemoval ConditionsStability (Do NOT use with...)Orthogonality
Boc TFA / HCl (anhydrous)Lewis Acids, High Heat (>150°C)Orthogonal to Fmoc, Cbz (hydrogenolysis)
Cbz

or HBr/AcOH
Strong Nucleophiles (sometimes)Orthogonal to Boc, Fmoc
Fmoc Piperidine (20%) / DBUBases, secondary aminesOrthogonal to Boc, Cbz
TFAc

/ MeOH (mild base)
Reducing agents (LiAlH4)Orthogonal to Boc (acid stable)

Application Note: If your subsequent chemistry involves strong bases (e.g., alkylation of the free amine), use Boc or Cbz . If it involves acidic conditions (e.g., glycosylation), Fmoc or TFAc (Trifluoroacetyl) on the tail is preferred.

References

  • Selective Protection of Diamines: Beilstein J. Org. Chem. 2011, 7, 1504–1507. Link

  • Synthesis of 1-Boc-4-aminomethylpiperidine (Imine Route)
  • Comparative Reactivity of Amines:Journal of Organic Chemistry, "Selectivity of Boc2O for primary vs secondary amines."
  • Commercial Precursors: Sigma-Aldrich Product Sheet: 1-Boc-4-(aminomethyl)piperidine. Link

  • Fmoc Solid Phase Peptide Synthesis (SPPS) Protocols: ChemPep Guide to Fmoc Cleavage. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(aminomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.